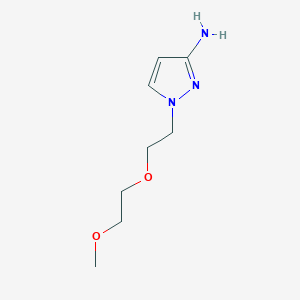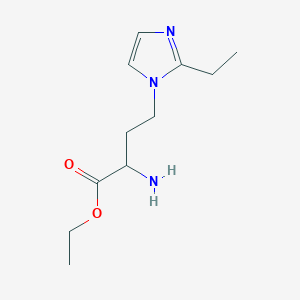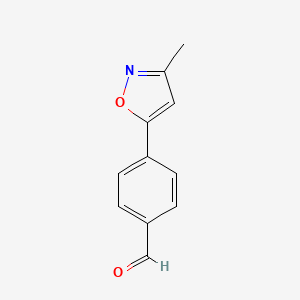
4-(3-Methyl-5-isoxazolyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-5-isoxazolyl)benzaldehyde is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-5-isoxazolyl)benzaldehyde typically involves the reaction of 3-methyl-5-isoxazole with benzaldehyde under specific conditions. One common method includes the use of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Another approach involves the reaction of ethyl acetoacetate, aromatic aldehyde, and hydroxylamine hydrochloride in the presence of a catalyst like DL-tartaric acid in distilled water .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing waste. The use of eco-friendly and metal-free synthetic strategies is also being explored to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Methyl-5-isoxazolyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products:
Oxidation: 4-(3-Methyl-5-isoxazolyl)benzoic acid.
Reduction: 4-(3-Methyl-5-isoxazolyl)benzyl alcohol.
Substitution: Depending on the substituents used, various substituted isoxazole derivatives can be formed
Wissenschaftliche Forschungsanwendungen
4-(3-Methyl-5-isoxazolyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Methyl-5-isoxazolyl)benzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain. Others may interact with DNA or proteins, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
3,5-Dimethyl-4-nitroisoxazole: Used as a synthon in the synthesis of various biologically active compounds.
Uniqueness: 4-(3-Methyl-5-isoxazolyl)benzaldehyde stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-(3-methyl-1,2-oxazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3 |
InChI-Schlüssel |
BQYMHMSNUFKTSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


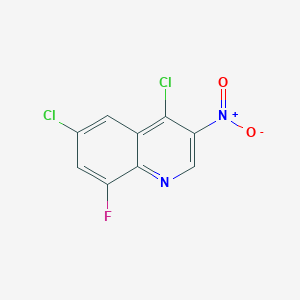
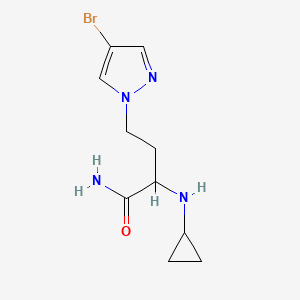

![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)


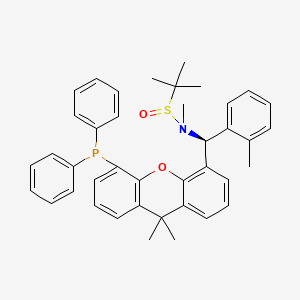
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)
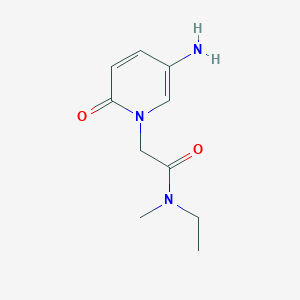
![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)

